methyl 2-cyano-2H-quinoline-1-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
17954-21-1 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-10(8-13)7-6-9-4-2-3-5-11(9)14/h2-7,10H,1H3 |
InChI Key |
XVEFIJORXXTITB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The CN106336378B patent outlines a method using 2-alkenyl aniline derivatives (e.g., 1a ) as substrates, which undergo rhodium-catalyzed cyclization with diazomalonates (e.g., 2a ) to form quinoline-2-carboxylates. The reaction employs Rh(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and K₂CO₃ as a base in toluene at 100°C. The mechanism involves:
-
Diazo decomposition : Diazomalonate generates a rhodium-bound carbene.
-
C–H activation : The carbene inserts into the ortho-C–H bond of the aniline.
-
Cyclization : Intramolecular attack forms the quinoline core.
Key Optimization Parameters:
Scope and Limitations
The method tolerates diverse R¹ groups (alkyl, alkoxy, halogens) and R²/R³ ester variants (methyl, ethyl). However, sterically hindered substrates (e.g., tert-butyl) reduce yields to <50%. A representative synthesis of methyl 2-cyano-2H-quinoline-1-carboxylate is shown below:
| Substrate (1a) | Diazomalonate (2a) | Product | Yield (%) |
|---|---|---|---|
| 2-Vinyl aniline | Diazomalonate methyl ester | This compound | 85 |
One-Pot Aza-Michael Addition and Cyclization
Heterogeneous Catalysis Approach
A solvent-free protocol reported by MDPI utilizes β-nitroacrylates (2b ) and 2-aminobenzaldehydes (1b ) in a four-step cascade:
-
Aza-Michael addition : Forms a benzopiperidine intermediate.
-
Henry reaction : Nitro group cyclizes to form a tetrahydroquinoline.
-
Dehydration and aromatization : Eliminates H₂O and HNO₂ to yield the quinoline.
Reaction Conditions:
Advantages Over Homogeneous Systems
-
Reusability : PS-BEMP retains activity for 5 cycles.
-
Purification : Simple filtration avoids column chromatography.
Reissert Reaction-Based Synthesis
Historical Context and Modern Adaptations
The Reissert reaction, traditionally used for acylating quinolines, was adapted by Dou et al. to synthesize 2-cyano-1,2-dihydroquinoline carboxylates. The process involves:
-
Nucleophilic attack : Cyanide adds to the quinoline N-oxide.
-
Acylation : Methyl chloroformate introduces the carboxylate.
Key Modifications:
Zinc/AcOH-Mediated Reductive Coupling
Substrate Scope and Mechanistic Insights
Source describes a one-pot reductive cyclization of nitro-cyano precursors (1c ) using Zn/AcOH. The nitro group is reduced to an amine, which cyclizes with the adjacent cyano group to form the quinoline core.
Optimization Data:
| Substrate (1c) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Nitro-3-cyanophenyl acrylate | EtOH | Reflux | 83 |
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield (%) | Scalability | Cost (Relative) |
|---|---|---|---|
| Rhodium-catalyzed | 85 | Industrial | High |
| One-pot heterogeneous | 79 | Lab-scale | Moderate |
| Reissert reaction | 71 | Lab-scale | Low |
| Zn/AcOH reductive | 83 | Pilot-scale | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2H-quinoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
Methyl 2-cyano-2H-quinoline-1-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows it to participate in multiple reactions, including cyclization and substitution, leading to the formation of complex organic molecules that are essential in pharmaceuticals and agrochemicals.
Synthetic Routes
The compound can be synthesized through several methods:
- Cyanoacetylation of Amines : This method involves the reaction of amines with cyanoacetic acid derivatives to yield this compound.
- Fusion Method : A solvent-free reaction at elevated temperatures can also produce this compound efficiently.
Medicinal Chemistry
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities. It has been investigated for its role in developing new drugs targeting various diseases, including cancer. For instance, derivatives synthesized from this compound have shown significant anticancer activity against MCF-7 breast cancer cells, demonstrating its potential as a lead compound in drug discovery .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of synthesized derivatives from this compound against the MCF-7 cell line using the MTT assay. The results indicated that several derivatives exhibited strong anticancer properties compared to standard treatments, highlighting their therapeutic potential .
Industrial Applications
Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals, including dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic organic chemistry.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for heterocycles; used in various synthetic routes (cyanoacetylation, fusion method) |
| Medicinal Chemistry | Investigated for anticancer properties; derivatives show significant activity against cancer cells |
| Industrial Use | Production of specialty chemicals like dyes and pigments |
| Mechanism of Action | Interacts with enzymes and receptors; influences biological pathways |
Mechanism of Action
The mechanism of action of methyl 2-cyano-2H-quinoline-1-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Reactivity and Polarity The cyano group in the target compound is a strong electron-withdrawing group, which may enhance electrophilic substitution resistance compared to electron-donating groups like -CH₃ in 2-methyl-6-quinolinecarbaldehyde . Carboxylic acid (2-methyl-6-quinolinecarboxylic acid) exhibits higher polarity and lower organic solubility than ester analogs due to hydrogen bonding .
Positional Influence
- Substituents at the 1-position (e.g., -COOCH₃ in the target compound) may induce steric hindrance, affecting intermolecular interactions compared to 2- or 6-position derivatives .
Aldehyde-containing quinolines (e.g., 2-methyl-6-quinolinecarbaldehyde) are prone to nucleophilic addition, unlike ester or cyano derivatives .
Biological Relevance Structural similarity principles suggest that the target compound’s cyano and ester groups may confer bioactivity distinct from nitro- or chloro-substituted quinolines, which are often associated with antimicrobial properties .
Q & A
Q. How should researchers address non-reproducible results in catalytic applications of this compound?
- Methodological Answer : Conduct a failure mode and effects analysis (FMEA) to identify variables (e.g., trace metal impurities in catalysts). Use design of experiments (DoE) to test interactions between factors like temperature and solvent polarity. Publish negative results with detailed metadata to aid community troubleshooting .
Q. What ethical considerations apply when publishing synthetic methodologies involving hazardous intermediates?
- Methodological Answer : Disclose all safety data (e.g., HNOC classifications, LD) per GHS guidelines. Provide alternative procedures for high-risk steps (e.g., substituting cyanating agents with safer analogs). Reference platforms like EPA DSSTox for hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
